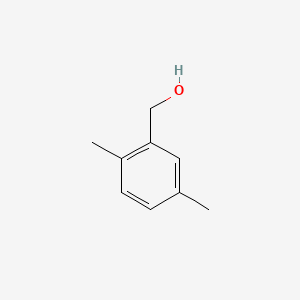

2,5-Dimethylbenzyl alcohol

Description

BenchChem offers high-quality 2,5-Dimethylbenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylbenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-4-8(2)9(5-7)6-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBQTCCCNMTXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202246 | |

| Record name | 2,5-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53957-33-8 | |

| Record name | 2,5-Dimethylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53957-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053957338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dimethylbenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV54WL55MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylbenzyl Alcohol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzyl alcohol is an aromatic organic compound that serves as a valuable intermediate in various chemical syntheses. Its structural features, comprising a benzene ring substituted with two methyl groups and a hydroxymethyl group, make it a target of interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,5-Dimethylbenzyl alcohol, with a focus on experimental details relevant to researchers in drug development.

Physicochemical Properties

2,5-Dimethylbenzyl alcohol is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| CAS Number | 53957-33-8 | [1][2] |

| Boiling Point | 233 °C | [1] |

| Flash Point | 107.2 °C | [1] |

| IUPAC Name | (2,5-dimethylphenyl)methanol | [2] |

| Solubility | Difficult to mix with water. | [3] |

| Storage | Store at 10°C - 25°C in a well-sealed container, away from strong oxidizing agents. | [1][3] |

Synthesis of 2,5-Dimethylbenzyl Alcohol

The synthesis of 2,5-Dimethylbenzyl alcohol can be achieved through various established organic chemistry reactions. The most common and practical laboratory-scale methods involve the reduction of a corresponding carbonyl compound, such as 2,5-dimethylbenzaldehyde, or a carboxylic acid derivative.

Method 1: Reduction of 2,5-Dimethylbenzaldehyde using Sodium Borohydride

A widely used and chemoselective method for the synthesis of primary alcohols is the reduction of aldehydes using sodium borohydride (NaBH₄). This reagent is favored for its mild reaction conditions and high selectivity for aldehydes and ketones.[4]

Experimental Protocol:

-

Dissolution: Dissolve 2,5-dimethylbenzaldehyde (1 equivalent) in a suitable alcoholic solvent such as methanol (MeOH) or ethanol (EtOH). The typical concentration is around 0.2 M.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This typically takes a few hours at room temperature.[4]

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of an aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (1N HCl) at 0 °C.[4]

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery.

-

Washing and Drying: Combine the organic layers and wash with water and then with brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Reaction Workflow:

Caption: Workflow for the synthesis of 2,5-Dimethylbenzyl alcohol via sodium borohydride reduction.

Method 2: Grignard Reaction with Formaldehyde

An alternative synthetic route involves the use of a Grignard reagent. This method is a powerful tool for carbon-carbon bond formation.[5] In this case, 2,5-dimethylphenylmagnesium bromide would be reacted with formaldehyde to yield the desired primary alcohol.[6]

Experimental Protocol:

-

Grignard Reagent Formation: Prepare the Grignard reagent by reacting 1-bromo-2,5-dimethylbenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction with Formaldehyde: Add the freshly prepared Grignard reagent dropwise to a solution of formaldehyde in anhydrous ether at 0 °C.

-

Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is then extracted with an organic solvent, washed, dried, and purified as described in the previous method.

Reaction Pathway:

Caption: Grignard reaction pathway for the synthesis of 2,5-Dimethylbenzyl alcohol.

Applications in Drug Development and Organic Synthesis

While specific biological activities of 2,5-Dimethylbenzyl alcohol are not extensively documented in publicly available literature, its structural analog, 2,5-dimethoxybenzyl alcohol, serves as a key intermediate in the synthesis of various pharmaceutical compounds, including analgesics and antispasmodic drugs.[7] This suggests that 2,5-Dimethylbenzyl alcohol could also be a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.

The primary utility of 2,5-Dimethylbenzyl alcohol in a research and development setting includes:

-

Intermediate in Organic Synthesis: It is used as a precursor for the synthesis of more complex molecules.[1] The hydroxyl group can be easily converted to other functional groups, and the aromatic ring can undergo further substitution reactions.

-

Solvent: Due to its chemical nature, it can be used as a solvent in certain organic reactions.[1]

-

Standard for Analytical Chemistry: It has been used as a self-indicating standard for the determination of organolithium reagents.[3]

Spectral Data

The identity and purity of synthesized 2,5-Dimethylbenzyl alcohol can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would show characteristic peaks for the aromatic protons, the two methyl groups, the methylene protons of the CH₂OH group, and the hydroxyl proton. |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the different carbon atoms in the molecule, including the two non-equivalent methyl carbons, the aromatic carbons, and the carbon of the CH₂OH group. |

| IR Spectroscopy | The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, as well as characteristic peaks for C-H and C=C bonds of the aromatic ring. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (136.19 g/mol ). |

Conclusion

2,5-Dimethylbenzyl alcohol is a readily synthesizable compound with well-defined physical and chemical properties. The reduction of 2,5-dimethylbenzaldehyde with sodium borohydride offers a reliable and straightforward method for its preparation in a laboratory setting. While its direct applications in drug development are yet to be fully explored, its role as a versatile synthetic intermediate suggests its potential as a valuable building block for the discovery and development of new chemical entities with therapeutic potential. This guide provides the necessary technical information for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- 1. 2,5-Dimethylbenzyl alcohol | 53957-33-8 | FD70591 [biosynth.com]

- 2. 2,5-Dimethylbenzyl alcohol | C9H12O | CID 94560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethylbenzyl alcohol, 97+% | Fisher Scientific [fishersci.ca]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bloomtechz.com [bloomtechz.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethylbenzyl alcohol (CAS No: 53957-33-8). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physicochemical Data

The key physicochemical properties of 2,5-Dimethylbenzyl alcohol are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [1][4] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Melting Point | 40-42 °C | [3] |

| Boiling Point | 232-234 °C | [3] |

| Density | 1.011 g/mL at 25 °C | [3] |

| Flash Point | 107 °C (224 °F) | [3] |

| Water Solubility | Difficult to mix | [2][3] |

| pKa (Predicted) | 14.0 ± 0.10 | [2] |

| Refractive Index | 1.536 @ 20 °C | [3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of 2,5-Dimethylbenzyl alcohol.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high accuracy using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of 2,5-Dimethylbenzyl alcohol is finely powdered using a mortar and pestle.[5]

-

The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, filling it to a height of 2-3 mm.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[4]

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[6]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[6] A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

For liquid samples like 2,5-Dimethylbenzyl alcohol, the boiling point can be efficiently determined using the Thiele tube method, which requires a small sample volume.[7]

Apparatus:

-

Thiele tube

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A few milliliters of 2,5-Dimethylbenzyl alcohol are placed into the small test tube.

-

A capillary tube is placed inside the test tube with its open end submerged in the liquid.[8]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a heating fluid, such as mineral oil.[9]

-

The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample uniformly.[10]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9]

Density Determination (Pycnometer Method)

The density of liquid 2,5-Dimethylbenzyl alcohol can be accurately measured using a pycnometer, a flask with a precise volume.[11]

Apparatus:

-

Pycnometer (specific volume, e.g., 10 mL or 25 mL)

-

Analytical balance

-

Thermometer

-

Constant temperature bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance.

-

The pycnometer is filled with 2,5-Dimethylbenzyl alcohol, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The exterior of the pycnometer is carefully dried, and it is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[11]

Water Solubility Determination (OECD 105 Flask Method)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. The flask method is suitable for substances with solubilities above 10⁻² g/L.[1][3]

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Analytical method for quantification (e.g., HPLC, GC, UV-Vis spectroscopy)

-

pH meter

Procedure:

-

An excess amount of 2,5-Dimethylbenzyl alcohol is added to a known volume of water in a glass flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[12] A preliminary test can determine the time needed to achieve saturation.[1]

-

After equilibration, the mixture is allowed to stand to let undissolved material settle.

-

The aqueous phase is separated from the undissolved solid by centrifugation or filtration.

-

The concentration of 2,5-Dimethylbenzyl alcohol in the clear aqueous solution is determined using a suitable and validated analytical method.[2]

-

The water solubility is reported as the average of at least three replicate determinations.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.[13]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Beaker

-

Standardized acidic and basic titrants

Procedure:

-

A known amount of 2,5-Dimethylbenzyl alcohol is dissolved in a suitable solvent, which may be a mixture of water and an organic co-solvent like methanol if the compound has low water solubility.

-

The solution is placed in a beaker with a magnetic stirrer and the pH electrode is immersed.

-

The solution is titrated with a standardized base (e.g., NaOH) of known concentration, added in small increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[14] This can be found from the inflection point of the titration curve.[13]

Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound like 2,5-Dimethylbenzyl alcohol.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 2. filab.fr [filab.fr]

- 3. oecd.org [oecd.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. mt.com [mt.com]

- 12. Water Solubility | Scymaris [scymaris.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. pharmaguru.co [pharmaguru.co]

Spectroscopic Profile of 2,5-Dimethylbenzyl Alcohol: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylbenzyl alcohol (CAS No: 53957-33-8), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

2,5-Dimethylbenzyl alcohol is an aromatic alcohol with the molecular formula C₉H₁₂O.[1] Accurate characterization of this compound is crucial for its application in research and industry. This guide presents its ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data, providing a foundational reference for its identification and quality control.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for 2,5-Dimethylbenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of 2,5-Dimethylbenzyl alcohol.

Table 1: ¹H NMR Spectroscopic Data for 2,5-Dimethylbenzyl alcohol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | s | 1H | Ar-H |

| ~7.00 | d | 1H | Ar-H |

| ~6.95 | d | 1H | Ar-H |

| 4.65 | s | 2H | -CH₂OH |

| 2.30 | s | 3H | Ar-CH₃ |

| 2.25 | s | 3H | Ar-CH₃ |

| ~1.60 | s | 1H | -OH |

Note: Predicted chemical shifts and multiplicities are based on spectral data from similar compounds and spectroscopic databases. The broadness of the -OH peak can vary.

Table 2: ¹³C NMR Spectroscopic Data for 2,5-Dimethylbenzyl alcohol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~138.0 | Ar-C (quaternary) |

| ~135.5 | Ar-C (quaternary) |

| ~130.2 | Ar-CH |

| ~129.8 | Ar-CH |

| ~127.5 | Ar-CH |

| ~125.0 | Ar-C (quaternary) |

| ~64.5 | -CH₂OH |

| ~21.0 | Ar-CH₃ |

| ~19.0 | Ar-CH₃ |

Note: Predicted chemical shifts are based on established values for substituted benzene derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,5-Dimethylbenzyl alcohol was obtained from a neat sample.

Table 3: IR Spectroscopic Data for 2,5-Dimethylbenzyl alcohol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1610, 1500 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1020 | Strong | C-O stretch (primary alcohol) |

| ~810 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for 2,5-Dimethylbenzyl alcohol

| m/z | Relative Intensity (%) | Assignment |

| 136 | ~40 | [M]⁺ (Molecular Ion) |

| 118 | 100 | [M - H₂O]⁺ |

| 91 | ~80 | [C₇H₇]⁺ (Tropylium ion) |

| 93 | ~75 | [M - CH₃ - H₂O]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of 2,5-Dimethylbenzyl alcohol (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy

A drop of neat 2,5-Dimethylbenzyl alcohol is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of 2,5-Dimethylbenzyl alcohol in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS. The mass spectrum is obtained using electron ionization (EI).

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of 2,5-Dimethylbenzyl alcohol is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of 2,5-Dimethylbenzyl alcohol.

References

Solubility of 2,5-Dimethylbenzyl Alcohol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylbenzyl alcohol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for solubility determination, a qualitative assessment of expected solubility based on physicochemical principles, and an introduction to predictive models that can be employed for theoretical estimation.

Physicochemical Properties of 2,5-Dimethylbenzyl Alcohol

A foundational understanding of the physicochemical properties of 2,5-Dimethylbenzyl alcohol is essential for interpreting its solubility characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1][2][3][4] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Appearance | Clear colorless liquid | [5] |

| Boiling Point | 233 °C | [2] |

| pKa | 14.0 (Predicted) | [5] |

| LogP (XLogP3-AA) | 1.8 | [1] |

Qualitative Solubility Profile

Based on its molecular structure, 2,5-Dimethylbenzyl alcohol is a substituted aromatic alcohol. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, contributing to its potential solubility in polar solvents. However, the benzene ring and the two methyl groups create a significant nonpolar character. This amphiphilic nature suggests that its solubility will be influenced by the polarity of the organic solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the ability of both the solute and the solvent to engage in hydrogen bonding, 2,5-Dimethylbenzyl alcohol is expected to be miscible or highly soluble in short-chain alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Good solubility is anticipated in these solvents as they can act as hydrogen bond acceptors for the hydroxyl group of the alcohol.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring and methyl groups of 2,5-Dimethylbenzyl alcohol will facilitate its dissolution in nonpolar solvents. While some sources describe its solubility as "difficult in mix," it is generally expected to be more soluble in organic solvents than in water[5][6].

Experimental Determination of Solubility

Accurate determination of solubility requires experimental measurement. The following are detailed protocols for commonly used methods.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Experimental Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of 2,5-Dimethylbenzyl alcohol to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used for this purpose. Temperature control is critical as solubility is temperature-dependent.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the removal of all solid particles, the saturated solution should be filtered (using a syringe filter, e.g., 0.45 µm PTFE) or centrifuged.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of 2,5-Dimethylbenzyl alcohol in the diluted sample using a calibrated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): A robust method for accurate quantification.

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

-

UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and the solvent does not interfere with the measurement.

-

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of 2,5-Dimethylbenzyl alcohol in the specific solvent at the experimental temperature. The results are typically expressed in units of mg/mL, g/100 mL, or mol/L.

Workflow for the Shake-Flask Method

Caption: Workflow for determining solubility using the shake-flask method.

Gravimetric Method

The gravimetric method is a straightforward technique that involves determining the mass of the solute dissolved in a known mass or volume of the solvent.

Experimental Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of 2,5-Dimethylbenzyl alcohol in the desired organic solvent as described in the shake-flask method (Step 1 and 2).

-

Sample Collection: Carefully withdraw a known volume or mass of the clear, saturated supernatant after allowing the excess solid to settle.

-

Solvent Evaporation: Place the collected saturated solution in a pre-weighed, empty container (e.g., an evaporating dish or a beaker). Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

-

Mass Determination: Once the solvent has been fully evaporated, weigh the container with the dried solute.

-

Calculation:

-

Mass of the solute = (Mass of the container with dried solute) - (Mass of the empty container).

-

Solubility = (Mass of the solute) / (Volume or mass of the solvent used).

-

Workflow for the Gravimetric Method

Caption: Workflow for determining solubility using the gravimetric method.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility. These models are valuable tools in early-stage drug development for screening and prioritizing compounds.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from the molecular structure. It calculates the chemical potential of a solute in a solvent based on the interaction energies of the molecular surfaces[7][8][9].

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility. The molecule is broken down into its constituent functional groups, and the interaction parameters between these groups are used to calculate the overall activity coefficient[10][11][12][13][14].

-

Hansen Solubility Parameters (HSP): This method characterizes solutes and solvents by three parameters: a dispersion component, a polar component, and a hydrogen-bonding component. The principle is that substances with similar Hansen parameters are likely to be miscible[15][16][17][18].

It is important to note that these models provide estimations, and their accuracy can vary depending on the complexity of the molecule and the solvent system. Experimental validation is always recommended.

Conclusion

References

- 1. 2,5-Dimethylbenzyl alcohol | C9H12O | CID 94560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 2,5-Dimethylbenzyl alcohol, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Benzenemethanol, 2,5-dimethyl- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS 16308-92-2: 2,4-Dimethylbenzyl alcohol | CymitQuimica [cymitquimica.com]

- 7. zenodo.org [zenodo.org]

- 8. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 9. Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents [bibliotecadigital.ipb.pt]

- 10. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oaji.net [oaji.net]

- 12. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scm.com [scm.com]

- 14. researchgate.net [researchgate.net]

- 15. Hansen solubility parameters [stenutz.eu]

- 16. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 17. Hansen solubility parameters [web.tecnico.ulisboa.pt]

- 18. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

commercial availability of 2,5-Dimethylbenzyl alcohol

An In-depth Technical Guide to the Commercial Availability of 2,5-Dimethylbenzyl Alcohol

For researchers, scientists, and professionals in drug development, understanding the commercial landscape of key chemical intermediates is crucial for project planning and execution. This guide provides a comprehensive overview of the commercial availability, properties, synthesis, and applications of 2,5-Dimethylbenzyl alcohol (CAS No. 53957-33-8).

Commercial Availability

2,5-Dimethylbenzyl alcohol is readily available from several chemical suppliers in various quantities and purities. It is typically offered as a research-grade chemical. Below is a summary of offerings from prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Biosynth | FD70591 | - | Custom |

| Thermo Scientific Chemicals | L01624.03 | ≥97.0% (GC) | 1 g, 5 g |

| Sigma-Aldrich | - | - | - |

| Conier Chem&Pharma Limited | - | - | Inquire for details |

Data is subject to change and should be verified with the supplier.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 2,5-Dimethylbenzyl alcohol is essential for its handling, storage, and application in experimental work.

| Property | Value | Source |

| CAS Number | 53957-33-8 | [1][2][3] |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| IUPAC Name | (2,5-dimethylphenyl)methanol | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3][4][5] |

| Boiling Point | 232 - 234 °C at 760 mmHg | [1][4] |

| Flash Point | 107 °C (224.6 °F) | [1][4] |

| Refractive Index | 1.5335 - 1.5385 at 20°C | [3] |

| Storage | Store at 10°C - 25°C in a dry, cool, and well-ventilated place. | [1][4] |

Applications in Research and Development

2,5-Dimethylbenzyl alcohol serves as a versatile intermediate in organic synthesis and has specific applications in various research areas.

-

Organic Synthesis: It is primarily used as an intermediate in the synthesis of more complex molecules.[1] Its aromatic ring and hydroxyl group provide reactive sites for a variety of chemical transformations.

-

Perfumery: The compound is utilized in the manufacturing of perfumes.[1]

-

Analytical Chemistry: It is employed as a self-indicating standard for the determination of organolithium reagents.[3]

-

Drug Development Analogs: While direct applications in drug development are not extensively documented, its isomers and related structures, such as 2,6-dimethylbenzyl alcohol and 2,5-dimethoxybenzyl alcohol, are used as intermediates in the synthesis of pharmaceuticals, including analgesics, antispasmodics, and novel antihistamines.[6][7][8] The structural motif is also explored in the development of treatments for neurological disorders and in oncology research.[7]

Experimental Protocols

Synthesis of 2,5-Dimethylbenzyl alcohol via Reduction of 2,5-Dimethylbenzaldehyde

This protocol describes a general method for the synthesis of 2,5-Dimethylbenzyl alcohol by the reduction of the corresponding aldehyde using sodium borohydride.

Materials:

-

2,5-Dimethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2,5-dimethylbenzaldehyde (1 equivalent) in methanol (5 mL per gram of aldehyde).

-

Cool the solution in an ice bath with magnetic stirring.

-

Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel if necessary.

Below is a diagram illustrating the general workflow for this synthesis.

Caption: General workflow for the synthesis of 2,5-Dimethylbenzyl alcohol.

Metabolism

In biological systems, 2,5-Dimethylbenzyl alcohol is known to be metabolized. The metabolic pathway involves oxidation to the corresponding aldehyde and then to a carboxylic acid.[1]

Caption: Metabolic pathway of 2,5-Dimethylbenzyl alcohol.

Safety and Handling

It is imperative to follow standard laboratory safety procedures when handling 2,5-Dimethylbenzyl alcohol.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists. Ensure adequate ventilation.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

-

Incompatibilities: Avoid strong oxidizing agents.[4]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If on skin, wash with soap and water. Seek medical attention if symptoms persist.[4][9]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

References

- 1. 2,5-Dimethylbenzyl alcohol | 53957-33-8 | FD70591 [biosynth.com]

- 2. 2,5-Dimethylbenzyl alcohol | C9H12O | CID 94560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethylbenzyl alcohol, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. fishersci.com [fishersci.com]

2,5-Dimethylbenzyl Alcohol: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylbenzyl alcohol, a substituted aromatic alcohol, presents a versatile platform for a range of research and development applications. While its primary industrial use lies in the fragrance industry and as a solvent, its chemical functionality as a benzyl alcohol derivative opens avenues for its exploration as a key intermediate in organic synthesis, a building block for novel materials, and a scaffold for biologically active molecules. This technical guide provides a comprehensive overview of the known properties and potential research applications of 2,5-Dimethylbenzyl alcohol, supported by experimental methodologies and comparative data from structurally related compounds. The information presented herein aims to equip researchers and drug development professionals with the foundational knowledge to explore the untapped potential of this compound.

Chemical and Physical Properties

2,5-Dimethylbenzyl alcohol is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below, providing essential data for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 53957-33-8 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 233 °C | [1] |

| Flash Point | 107.2 °C | [1] |

| Solubility | Difficult to mix with water. | |

| Storage | Store at 10°C - 25°C in a well-sealed container. | [1] |

Potential Research Applications

The potential research applications of 2,5-Dimethylbenzyl alcohol can be broadly categorized into its use as a chemical intermediate and its potential biological activities, largely inferred from studies on analogous compounds.

Chemical Intermediate in Organic Synthesis

2,5-Dimethylbenzyl alcohol serves as a valuable precursor for the synthesis of a variety of organic molecules. Its hydroxyl group and substituted aromatic ring provide reactive sites for numerous transformations.

A primary application of benzyl alcohols is their oxidation to the corresponding aldehydes, which are crucial intermediates in fine chemical and pharmaceutical synthesis. The catalytic oxidation of 2,5-Dimethylbenzyl alcohol to 2,5-dimethylbenzaldehyde is a key potential application. Various catalytic systems, particularly those employing palladium, have been shown to be effective for the selective oxidation of benzyl alcohol and its derivatives.

Experimental Protocol: Catalytic Oxidation of 2,5-Dimethylbenzyl Alcohol

This protocol is adapted from a general procedure for the aerobic oxidation of benzyl alcohols using a polymer-supported palladium catalyst.

Materials:

-

2,5-Dimethylbenzyl alcohol

-

Polymer-supported palladium catalyst (Pd-pol)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

To a reaction vessel, add 2,5-Dimethylbenzyl alcohol (1.0 mmol), K₂CO₃ (1.0 mmol), and the Pd-pol catalyst (0.5 mol% of Pd).

-

Add deionized water (5 mL) to the vessel.

-

Heat the reaction mixture to 100°C with vigorous stirring under an air atmosphere (1 atm).

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

-

Upon completion of the reaction (as determined by the consumption of the starting material), cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dimethylbenzaldehyde.

-

Purify the product by column chromatography or distillation if necessary.

Hydrazones are a class of organic compounds with diverse biological activities and applications in medicinal chemistry. 2,5-Dimethylbenzyl alcohol can be converted to its corresponding aldehyde, which can then be reacted with hydrazines to form hydrazone derivatives. A known derivative is 2,5-Dimethylbenzyl-2,5-dimethylbenzal hydrazone.

Experimental Protocol: Synthesis of 2,5-Dimethylbenzyl-2,5-dimethylbenzal Hydrazone

This protocol is based on a literature procedure for the synthesis of the named hydrazone.

Materials:

-

2,5-Dimethylbenzaldehyde (synthesized from 2,5-Dimethylbenzyl alcohol)

-

Hydrazine sulfate

-

Sodium acetate

-

Ethanol

-

Water

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 2,5-dimethylbenzaldehyde in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydrazine sulfate and sodium acetate in water.

-

Add the hydrazine solution to the aldehyde solution.

-

Heat the mixture under reflux for 3-4 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization of the hydrazone.

-

Collect the crystals by filtration, wash with cold water, and recrystallize from ethanol.

-

Dry the purified crystals to obtain 2,5-dimethylbenzyl-2,5-dimethylbenzal hydrazone.

The hydroxyl group of 2,5-Dimethylbenzyl alcohol can undergo esterification with various carboxylic acids or their derivatives to produce a wide range of esters. These esters may have applications in the fragrance industry or as intermediates in further synthetic routes.

Experimental Protocol: Synthesis of 2,5-Dimethylbenzyl Esters

This is a general procedure for the synthesis of benzyl esters using 2-benzyloxypyridine.

Materials:

-

2,5-Dimethylbenzyl alcohol

-

Carboxylic acid of interest

-

2-Chloropyridine

-

Potassium hydroxide

-

Toluene

-

Magnesium oxide (MgO)

-

Methyl triflate

-

Reaction vessel with a reflux condenser

Procedure:

-

Preparation of 2-(2,5-Dimethylbenzyloxy)pyridine: Heat a mixture of 2,5-Dimethylbenzyl alcohol, 2-chloropyridine, and solid potassium hydroxide at reflux in toluene for 1 hour. Isolate the product after workup.

-

Esterification: In a separate reaction vessel, mix the alcohol to be esterified (1.0 equiv), the prepared 2-(2,5-dimethylbenzyloxy)pyridine (2.0 equiv), and MgO (2.0 equiv) in toluene.

-

Cool the mixture in an ice bath and add methyl triflate (2.0 equiv) dropwise.

-

Replace the ice bath with a heating mantle and warm the reaction to 90°C for 24 hours.

-

After cooling, perform an appropriate workup to isolate the desired 2,5-dimethylbenzyl ester.

Potential Biological Activities

While specific biological data for 2,5-Dimethylbenzyl alcohol is limited, the activities of benzyl alcohol and its substituted derivatives suggest potential areas for investigation. It is crucial to note that the following are proposed applications based on analogy and require experimental validation.

Benzyl alcohol and its derivatives are known to possess antimicrobial properties. This suggests that 2,5-Dimethylbenzyl alcohol could be investigated as a potential antibacterial or antifungal agent.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

2,5-Dimethylbenzyl alcohol

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

-

Prepare a stock solution of 2,5-Dimethylbenzyl alcohol in DMSO.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

The cytotoxic potential of any compound intended for biological applications must be evaluated. Studies on benzyl alcohol have shown dose-dependent cytotoxicity against various cell lines. Investigating the cytotoxicity of 2,5-Dimethylbenzyl alcohol is a necessary first step in assessing its potential for drug development.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cell line of interest (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

2,5-Dimethylbenzyl alcohol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare various concentrations of 2,5-Dimethylbenzyl alcohol in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

A patent has disclosed the use of substituted benzyl alcohols, including 1-ethyl-2',5'-dimethylbenzyl alcohol, as pre-emergent herbicides, particularly for the control of grassy weeds. This suggests that 2,5-Dimethylbenzyl alcohol itself could possess herbicidal properties.

Experimental Protocol: Pre-emergent Herbicidal Activity Assay

This is a general protocol for assessing the pre-emergent herbicidal activity of a compound.

Materials:

-

Seeds of a target weed species (e.g., crabgrass - Digitaria sanguinalis)

-

Pots or trays with a suitable soil mixture

-

2,5-Dimethylbenzyl alcohol

-

A suitable solvent and surfactant for formulation

-

Growth chamber or greenhouse with controlled environmental conditions

Procedure:

-

Prepare a formulation of 2,5-Dimethylbenzyl alcohol at various concentrations in a suitable solvent with a surfactant to ensure even application.

-

Fill pots or trays with the soil mixture and sow the seeds of the target weed species at a uniform depth.

-

Apply the different concentrations of the test compound formulation to the soil surface. Include a control group treated only with the solvent and surfactant.

-

Place the pots or trays in a growth chamber or greenhouse with controlled temperature, light, and humidity.

-

Water the pots or trays as needed.

-

After a set period (e.g., 2-3 weeks), assess the herbicidal effect by counting the number of emerged seedlings and evaluating their growth (e.g., height, biomass) compared to the control group.

-

Calculate the percentage of inhibition for each concentration.

Potential Signaling Pathway Involvement

Direct evidence for the interaction of 2,5-Dimethylbenzyl alcohol with specific signaling pathways is currently unavailable. However, based on studies of structurally related phenolic compounds like hydroxybenzyl alcohol isomers, the PI3K/Akt signaling pathway is a plausible target for investigation. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

Figure 1. The PI3K/Akt signaling pathway and potential points of modulation by 2,5-Dimethylbenzyl Alcohol.

Experimental Protocol: Investigating PI3K/Akt Pathway Modulation

This protocol outlines a general approach to assess whether 2,5-Dimethylbenzyl alcohol affects the PI3K/Akt signaling pathway using Western blotting to detect protein phosphorylation.

Materials:

-

Cell line of interest

-

2,5-Dimethylbenzyl alcohol

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to an appropriate confluency and treat them with various concentrations of 2,5-Dimethylbenzyl alcohol for a specified time. Include untreated and vehicle controls.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a protein assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the phosphorylated form of a key pathway protein (e.g., phospho-Akt).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., GAPDH) to normalize the data.

-

Analyze the band intensities to determine the effect of 2,5-Dimethylbenzyl alcohol on the phosphorylation status of the target protein.

Conclusion

2,5-Dimethylbenzyl alcohol is a readily available chemical with significant, yet largely unexplored, potential in various research domains. Its utility as a chemical intermediate for the synthesis of aldehydes, hydrazones, and esters is a clear and immediate area of application. Furthermore, based on the known biological activities of structurally similar compounds, it represents a promising scaffold for the investigation of novel antimicrobial, and herbicidal agents. The experimental protocols and comparative data provided in this guide serve as a starting point for researchers to delve into the multifaceted applications of 2,5-Dimethylbenzyl alcohol, potentially leading to novel discoveries in synthetic chemistry, materials science, and drug development. Further research is warranted to validate these potential applications and to elucidate the specific mechanisms of action.

References

Theoretical Examination of 2,5-Dimethylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzyl alcohol, a substituted aromatic alcohol, serves as a key intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.[1] Understanding its physicochemical properties, reactivity, and metabolic fate is crucial for its application in drug design and development, as well as for assessing its toxicological profile. This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2,5-dimethylbenzyl alcohol, with a focus on its molecular properties, synthesis, characterization, and metabolic pathways.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2,5-Dimethylbenzyl alcohol is presented below. These data are essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of 2,5-Dimethylbenzyl Alcohol

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| CAS Number | 53957-33-8 | [2] |

| IUPAC Name | (2,5-dimethylphenyl)methanol | [2] |

| Boiling Point | 233 °C | [1] |

| Flash Point | 107.2 °C | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Refractive Index (at 20°C) | 1.5335-1.5385 | [3] |

Table 2: Spectroscopic Data for 2,5-Dimethylbenzyl Alcohol

| Spectroscopic Technique | Key Data and Observations | Reference |

| ¹H NMR (in CDCl₃) | Data available, full spectrum accessible through a free account. | [4] |

| Mass Spectrometry (GC-MS) | Molecular Weight: 136.194 g/mol . | [5] |

| FTIR Spectroscopy | Neat; Instrument: Bruker Tensor 27 FT-IR. | [2] |

| Raman Spectroscopy | FT-Raman; Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [2] |

Theoretical Studies: Insights from Computational Chemistry

While specific theoretical studies exclusively focused on 2,5-dimethylbenzyl alcohol are limited in the public domain, computational methods such as Density Functional Theory (DFT) provide a powerful tool to predict its electronic structure, reactivity, and spectroscopic properties. Studies on analogous substituted benzyl alcohols can offer valuable insights.

Theoretical calculations for a substituted benzyl alcohol, such as 2,6-dichlorobenzyl alcohol, have been used to determine its optimized molecular structure, vibrational frequencies, and electronic properties.[6] These studies often involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap between them, and the molecular electrostatic potential (MEP).

-

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites for electrophilic and nucleophilic attack.

Conformational analysis of benzyl alcohol has been performed using STO-3G MO computations to understand the rotational barriers and stable conformations.[7] Such studies are critical for understanding receptor-ligand interactions in drug development.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and characterization of 2,5-dimethylbenzyl alcohol. The following protocols are based on established methods for similar compounds.

Synthesis of 2,5-Dimethylbenzyl alcohol

A common route for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.

Protocol: Reduction of 2,5-Dimethylbenzaldehyde

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylbenzaldehyde in a suitable anhydrous solvent like tetrahydrofuran (THF).

-

Reduction: Cool the solution in an ice bath (0 °C). Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The molar ratio of NaBH₄ to the aldehyde is typically around 1.1:1.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for a specified time (e.g., 30 minutes to 2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like 2,5-dimethylbenzyl alcohol, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands, such as the broad O-H stretch of the alcohol group (around 3300 cm⁻¹), C-H stretches of the aromatic ring and methyl groups (around 3000-2850 cm⁻¹), and C-O stretch (around 1050 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2,5-dimethylbenzyl alcohol in a volatile organic solvent like dichloromethane or methanol.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Use an inert gas like helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or ion trap analyzer can be used to scan a mass range (e.g., m/z 40-400).

-

-

Data Analysis: Identify the retention time of the compound from the gas chromatogram and analyze the mass spectrum to determine the molecular ion peak and the fragmentation pattern, which can be compared with library data for confirmation.

Signaling Pathways and Workflows

Metabolic Pathway of 2,5-Dimethylbenzyl Alcohol

2,5-Dimethylbenzyl alcohol undergoes metabolism in the body, primarily through oxidation. One reported pathway involves its conversion to the corresponding aldehyde and then to an acid.[1] Another study on the metabolism of benzyl alcohol in Pseudomonas putida suggests a pathway involving oxidation to benzaldehyde and then to benzoic acid, which is further metabolized via the catechol ortho-cleavage pathway.[8][9] A plausible metabolic pathway is depicted below.

Caption: Plausible metabolic pathway of 2,5-Dimethylbenzyl alcohol.

General Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 2,5-Dimethylbenzyl alcohol in a research laboratory.

Caption: General workflow for the synthesis and characterization of 2,5-Dimethylbenzyl alcohol.

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental aspects of 2,5-dimethylbenzyl alcohol. The presented data on its physicochemical properties, spectroscopic characteristics, and plausible metabolic pathways are valuable for researchers in medicinal chemistry and drug development. While specific computational studies on this isomer are not widely available, the methodologies and insights from related compounds offer a strong foundation for future theoretical investigations. The detailed experimental protocols serve as a practical guide for its synthesis and characterization. Further research into the quantum chemical properties and biological activities of 2,5-dimethylbenzyl alcohol is warranted to fully elucidate its potential in various scientific and industrial applications.

References

- 1. 2,5-Dimethylbenzyl alcohol | 53957-33-8 | FD70591 [biosynth.com]

- 2. 2,5-Dimethylbenzyl alcohol | C9H12O | CID 94560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethylbenzyl alcohol, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. | Sigma-Aldrich [merckmillipore.com]

The Discovery and History of 2,5-Dimethylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylbenzyl alcohol, a substituted aromatic alcohol, has found utility in various chemical syntheses. This document provides a comprehensive overview of its discovery and historical development. Due to the absence of a singular, celebrated discovery, its history is traced through the evolution of synthetic methodologies applicable to its structure. This guide details the plausible historical synthetic routes, presents its physicochemical properties in a structured format, and offers detailed experimental protocols for key preparative methods.

Introduction

2,5-Dimethylbenzyl alcohol, also known as 2,5-dimethylbenzenemethanol, is an organic compound with the chemical formula C₉H₁₂O. It is a colorless to pale yellow liquid at room temperature and is used as an intermediate in organic synthesis and in the manufacturing of perfumes.[1] While the specific historical moment of its first synthesis is not prominently documented in readily available literature, its preparation falls within the scope of well-established reactions for the synthesis of substituted benzyl alcohols developed in the late 19th and early 20th centuries. This guide will explore the likely historical methods for its synthesis, such as the Grignard reaction and the Cannizzaro reaction, which were pivotal in the preparation of aromatic alcohols during that era.

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dimethylbenzyl alcohol is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [2][3] |

| Molecular Weight | 136.19 g/mol | [2][3] |

| CAS Number | 53957-33-8 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 233 °C | [1] |

| Flash Point | 107.2 °C | [1] |

| IUPAC Name | (2,5-dimethylphenyl)methanol | [4] |

Historical Synthesis Methodologies

The discovery of new organic compounds in the late 19th and early 20th centuries was often a direct result of the development of new synthetic reactions. The synthesis of 2,5-Dimethylbenzyl alcohol would have been achievable through several methods that became standard in organic chemistry laboratories during this period.

The Grignard Reaction (Post-1900)

The Grignard reaction, discovered by Victor Grignard in 1900, rapidly became a cornerstone of organic synthesis for the formation of carbon-carbon bonds. This reaction would have been a prime candidate for the targeted synthesis of 2,5-Dimethylbenzyl alcohol.

The logical pathway for the synthesis of 2,5-Dimethylbenzyl alcohol via a Grignard reaction is depicted below.

The following protocol is a representation of how the synthesis of 2,5-Dimethylbenzyl alcohol might have been carried out in the early 20th century using the Grignard reaction.

Materials:

-

2,5-Dimethylbromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Formaldehyde (or paraformaldehyde)

-

Hydrochloric acid (dilute)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 2,5-dimethylbromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied. Once the reaction has started, continue the addition of the 2,5-dimethylbromobenzene solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (2,5-dimethylphenylmagnesium bromide).

-

Reaction with Formaldehyde: Cool the flask containing the Grignard reagent in an ice bath. Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) into the stirred solution, or add a solution of formaldehyde in anhydrous ether. A vigorous reaction will occur. Control the rate of addition to maintain a manageable reaction temperature. After the addition is complete, stir the mixture at room temperature for one hour.

-

Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the magnesium alkoxide intermediate. Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether. Combine the ether extracts and wash them with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the ether solution over anhydrous sodium sulfate.

-

Purification: Remove the diethyl ether by distillation. The remaining crude 2,5-Dimethylbenzyl alcohol can be purified by vacuum distillation.

The Cannizzaro Reaction (Mid-19th Century and Onward)

The Cannizzaro reaction, discovered by Stanislao Cannizzaro in 1853, provides a method for the disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[2] This reaction could have been used to synthesize 2,5-Dimethylbenzyl alcohol from 2,5-dimethylbenzaldehyde.

The pathway for the synthesis of 2,5-Dimethylbenzyl alcohol via the Cannizzaro reaction is illustrated below.

The following protocol outlines a plausible historical method for the synthesis of 2,5-Dimethylbenzyl alcohol using the Cannizzaro reaction.

Materials:

-

2,5-Dimethylbenzaldehyde

-

Sodium hydroxide or Potassium hydroxide (concentrated solution)

-

Diethyl ether

-

Hydrochloric acid (for acidification)

Procedure:

-

Reaction: In a flask, mix 2,5-dimethylbenzaldehyde with a concentrated aqueous or alcoholic solution of sodium hydroxide. The mixture is then stirred vigorously and may be heated to initiate and complete the reaction. The reaction involves the disproportionation of the aldehyde.

-

Work-up: After the reaction is complete, cool the mixture. Add water to dissolve the sodium salt of the carboxylic acid (sodium 2,5-dimethylbenzoate). Extract the aqueous mixture with diethyl ether to separate the 2,5-Dimethylbenzyl alcohol.

-

Isolation of Alcohol: Wash the ether extract with water and dry it over anhydrous sodium sulfate. Remove the ether by distillation to obtain the crude 2,5-Dimethylbenzyl alcohol.

-

Isolation of Carboxylic Acid (Optional): The aqueous layer from the extraction can be acidified with hydrochloric acid to precipitate 2,5-dimethylbenzoic acid, which can then be collected by filtration.

-

Purification: The crude 2,5-Dimethylbenzyl alcohol can be purified by vacuum distillation.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research available in the public domain that links 2,5-Dimethylbenzyl alcohol to specific biological signaling pathways. Its primary applications appear to be in the realm of chemical synthesis.

Conclusion

The history of 2,5-Dimethylbenzyl alcohol is intrinsically linked to the development of fundamental synthetic reactions in organic chemistry. While a specific date of discovery is not prominent, its synthesis was made possible by the advent of powerful methods like the Grignard and Cannizzaro reactions. This guide provides a framework for understanding the historical context and the practical methodologies that would have been employed for its preparation, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences. Further investigation into historical chemical archives, such as the Beilstein Handbook of Organic Chemistry, may provide a more definitive first account of its synthesis.

References

The Synthetic Versatility of 2,5-Dimethylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dimethylbenzyl alcohol is a versatile and readily available starting material in organic synthesis, serving as a key building block for a diverse array of molecules. Its substituted aromatic ring and reactive hydroxyl group offer multiple avenues for functionalization, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This in-depth technical guide explores the core applications of 2,5-dimethylbenzyl alcohol, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in research and development.